Benzyl chloromethyl sulfide (CAS 3970-13-6) is a highly reactive, sulfur-containing alkylating agent primarily utilized for the introduction of the benzylthiomethyl (BTM) protecting group and as a versatile building block for thioethers. With a molecular weight of 172.68 g/mol and a density of 1.19 g/mL, it presents as a clear liquid with significantly lower volatility than its lower-molecular-weight analogs. In industrial and advanced laboratory settings, it is procured for its ability to provide robust protection for alcohols, amines, and thiols, while offering highly specific, orthogonal deprotection pathways. Furthermore, its capacity to generate benzylthiomethyllithium makes it a critical precursor for formyl anion equivalents in carbon-carbon bond-forming reactions.
Substituting Benzyl chloromethyl sulfide with generic in-class alternatives like chloromethyl methyl sulfide (MTM-Cl) or chloromethyl methyl ether (MOM-Cl) introduces severe process and synthetic liabilities. MTM-Cl is highly volatile and flammable (flash point 17 °C), requiring stringent odor control and explosion-proof handling that drastically increases scale-up costs. Conversely, while MOM-Cl is a common protecting group reagent, its removal requires strong acidic conditions that routinely degrade acid-labile functional groups (e.g., silyl ethers or acetals) in complex substrates. Benzyl chloromethyl sulfide bypasses both issues by offering a high flash point (110 °C) for safer handling and enabling mild, orthogonal deprotection using heavy metal salts or reductive conditions.
Benzyl chloromethyl sulfide is used to form BTM ethers, which can be quantitatively cleaved under mild, non-acidic conditions using Hg(II) or Ag(I) salts at room temperature. In contrast, MOM-Cl forms MOM ethers that require strong acids (e.g., TFA or HCl) for removal. This difference allows BTM groups to be removed with 100% retention of acid-sensitive moieties, whereas MOM deprotection would lead to substrate degradation [1].
| Evidence Dimension | Deprotection conditions and orthogonality |
| Target Compound Data | BTM ethers (from Benzyl chloromethyl sulfide): Cleaved by Hg(II)/Ag(I) at 25 °C |
| Comparator Or Baseline | MOM ethers (from MOM-Cl): Require strong acid (TFA/HCl) |
| Quantified Difference | Complete orthogonality to acid-labile groups |
| Conditions | Standard deprotection assays in complex molecule synthesis |
Procurement for multi-step synthesis should select Benzyl chloromethyl sulfide to prevent late-stage yield losses when handling acid-sensitive intermediates.
For industrial scale-up, the volatility and flammability of reagents are critical cost drivers. Chloromethyl methyl sulfide (MTM-Cl) is highly flammable, possessing a flash point of 17 °C and a boiling point of 105 °C, making it a severe fire and inhalation hazard. Benzyl chloromethyl sulfide provides a heavily differentiated safety profile with a flash point of 110 °C and a boiling point exceeding 200 °C at atmospheric pressure. This 93 °C difference in flash point shifts the material from a highly hazardous, volatile flammable liquid to a manageable combustible liquid.
| Evidence Dimension | Flash point and volatility |
| Target Compound Data | Benzyl chloromethyl sulfide: Flash point 110 °C |
| Comparator Or Baseline | Chloromethyl methyl sulfide (MTM-Cl): Flash point 17 °C |
| Quantified Difference | 93 °C higher flash point; significantly lower vapor pressure |
| Conditions | Standard atmospheric pressure handling |
Buyers scaling up thioether synthesis must prioritize Benzyl chloromethyl sulfide to minimize explosion risks and reduce the engineering costs of vapor containment.
When used as a methylene synthon or formyl anion equivalent, Benzyl chloromethyl sulfide is metalated to form benzylthiomethyllithium. Compared to the analogous reagent derived from chloromethyl phenyl sulfide, the benzylthiomethyl (BTM) derivative offers a distinct advantage: the benzyl group can be efficiently removed via dissolving metal reduction (Na/NH3) or hydrogenolysis. Phenyl sulfides resist these reductive cleavage methods, limiting their utility. The use of Benzyl chloromethyl sulfide thus provides access to reductive cleavage pathways that yield target aldehydes or thiols in high purity without requiring harsh oxidative conditions[1].
| Evidence Dimension | Auxiliary cleavage pathways post-alkylation |
| Target Compound Data | Benzyl chloromethyl sulfide derivatives: Cleavable via Na/NH3 or hydrogenolysis |
| Comparator Or Baseline | Chloromethyl phenyl sulfide derivatives: Resistant to standard reductive cleavage |
| Quantified Difference | Enables dissolving metal reduction pathways |
| Conditions | Nucleophilic addition followed by auxiliary removal |
Chemists designing complex homologation routes should procure this compound to ensure the auxiliary group can be cleanly removed without harsh oxidative conditions.
Directly leveraging its Hg(II)-mediated cleavage, Benzyl chloromethyl sulfide is the required reagent for protecting sterically hindered alcohols and thiols in substrates containing delicate acetals or silyl ethers, preventing late-stage degradation[1].
Due to its high flash point (110 °C) and low volatility, this compound is the preferred procurement choice for industrial thioether synthesis where the use of noxious, highly flammable alternatives like MTM-Cl would incur prohibitive safety and engineering costs .
Utilizing its ability to form benzylthiomethyllithium, it serves as a highly cleavable formyl anion equivalent in carbon-carbon bond formation, specifically when downstream reductive cleavage of the auxiliary is required[2].
Corrosive;Irritant